4,7-Diphenyl(1,2,5)oxadiazolo(3,4-d)pyridazine
Description
Overview of Fused Nitrogen-Oxygen Heterocycles in Contemporary Organic Chemistry
Fused nitrogen-oxygen heterocycles represent a significant class of compounds that incorporate both nitrogen and oxygen atoms within their cyclic frameworks. These systems are integral to the development of new pharmaceuticals, agrochemicals, and advanced materials. The presence of both nitrogen and oxygen atoms imparts specific properties, such as the capacity for hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition and binding to biological targets. The electronic nature of these heterocycles can be finely tuned through the introduction of various substituents, making them versatile scaffolds in medicinal chemistry and materials science.
Historical Development of (1,2,5)Oxadiazole and Pyridazine (B1198779) Chemistry
The two constituent rings of the title compound, 1,2,5-oxadiazole and pyridazine, each have a rich history.
The 1,2,5-oxadiazole ring, also known by its trivial name furazan, is a five-membered aromatic heterocycle containing one oxygen and two adjacent nitrogen atoms. The parent compound was first synthesized in the late 19th century. Derivatives of 1,2,5-oxadiazole and its N-oxide, furoxan, have been investigated for a variety of applications, ranging from energetic materials to pharmaceuticals, where they can act as nitric oxide donors. mdpi.com
The pyridazine ring is a six-membered aromatic heterocycle with two adjacent nitrogen atoms. The first synthesis of a pyridazine derivative was reported by Emil Fischer in 1886. nih.gov Due to its electron-deficient nature and ability to participate in hydrogen bonding, the pyridazine scaffold is a common feature in many biologically active molecules and is considered a valuable pharmacophore in drug design. mdpi.com
The fusion of these two ring systems to form the (1,2,5)oxadiazolo(3,4-d)pyridazine core creates a highly electron-deficient π-conjugated system that has become a building block for advanced materials.
Structural Elucidation and Nomenclatural Aspects of 4,7-Diphenyl(1,2,5)oxadiazolo(3,4-d)pyridazine
The systematic name, this compound, precisely describes the molecule's structure. According to IUPAC nomenclature for fused ring systems, "(1,2,5)oxadiazolo" indicates the 1,2,5-oxadiazole ring fused to the parent pyridazine ring. The lettering "[3,4-d]" specifies the fusion sites: the bond between atoms 3 and 4 of the oxadiazole is fused to the 'd' face (the 4,5-bond) of the pyridazine ring. The "4,7-Diphenyl" prefix indicates that two phenyl groups are attached to the 4 and 7 positions of the fused system.
The structure of this compound would be definitively confirmed using a combination of modern analytical techniques:
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide the exact molecular weight, confirming the elemental composition (C₁₆H₁₀N₄O).
X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous proof of the molecular structure, including bond lengths, bond angles, and the planarity of the fused ring system.
While specific experimental data for this compound is not detailed in the surveyed literature, the synthesis of the closely related 4,7-di(9H-carbazol-9-yl)- nih.govnih.govmdpi.comoxadiazolo[3,4-d]pyridazine has been reported, and its structure was confirmed by these standard analytical methods. nih.gov
Research Landscape of (1,2,5)Oxadiazolo(3,4-d)pyridazine Derivatives in Academic Disciplines
Research into (1,2,5)oxadiazolo(3,4-d)pyridazine derivatives is primarily concentrated in the field of materials science. The highly electron-deficient nature of this fused heterocyclic core makes it an excellent electron acceptor. mdpi.com When combined with electron-donating groups (in a Donor-Acceptor-Donor or D-A-D architecture), these molecules can exhibit interesting photophysical properties. mdpi.com
Key research applications include:
Organic Light-Emitting Diodes (OLEDs): Derivatives have been synthesized and studied as potential emitters in OLEDs, particularly for near-infrared (NIR) emission. nih.govnih.gov
Photovoltaic Materials: The strong electron-accepting properties make this scaffold a candidate for use in organic solar cells. nih.govnih.gov
Fluorescent Dyes: The extended π-conjugation in these systems often leads to fluorescence, making them useful as molecular probes or labels. mdpi.com
The synthesis of these derivatives typically starts from a 4,7-dihalo- nih.govnih.govmdpi.comoxadiazolo[3,4-d]pyridazine precursor. nih.govnih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille reactions, are then employed to introduce a variety of aryl or heteroaryl substituents at the 4 and 7 positions, allowing for the fine-tuning of the material's electronic and optical properties. nih.gov
Data Tables
While specific experimental data for this compound were not available in the reviewed literature, the following tables present data for a key precursor and a closely related 4,7-disubstituted analog to illustrate the characteristics of this class of compounds.
Table 1: Properties of a Key Precursor Compound (Data for 4,7-dichloro nih.govnih.govmdpi.comoxadiazolo[3,4-d]pyridazine 1-oxide)
| Property | Value | Reference |
| Molecular Formula | C₄Cl₂N₄O₂ | nih.gov |
| Appearance | Yellow crystals | nih.gov |
| Melting Point (°C) | 115–118 | nih.gov |
| ¹³C-NMR (ppm) | 106.9, 142.5, 143.8, 148.2 | nih.gov |
| IR (cm⁻¹) | 1640 (C=N) | nih.gov |
| Mass Spec (m/z) | 206 [M]⁺ | nih.gov |
Table 2: Photophysical Properties of a Related D-A-D Dye (Data for 4,7-di(9H-carbazol-9-yl)- nih.govnih.govmdpi.comoxadiazolo[3,4-d]pyridazine)
| Property | Value (in Dichloromethane) | Reference |
| Absorption Max (λabs, nm) | 338, 513 | nih.gov |
| Molar Extinction Coeff. (ε, M⁻¹cm⁻¹) | 23,300 (at 513 nm) | nih.gov |
| Emission Max (λem, nm) | 754 | nih.gov |
| Stokes Shift (Δν, cm⁻¹) | 5982 | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
4,7-diphenyl-[1,2,5]oxadiazolo[3,4-d]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O/c1-3-7-11(8-4-1)13-15-16(20-21-19-15)14(18-17-13)12-9-5-2-6-10-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMXQCNQEZMHHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=NON=C23)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40226000 | |
| Record name | 4,7-Diphenyl(1,2,5)oxadiazolo(3,4-d)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40226000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7502-19-4 | |
| Record name | 4,7-Diphenyl(1,2,5)oxadiazolo(3,4-d)pyridazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007502194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC404735 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404735 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,7-Diphenyl(1,2,5)oxadiazolo(3,4-d)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40226000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-DIPHENYL(1,2,5)OXADIAZOLO(3,4-D)PYRIDAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR8IK7LHL7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Reactivity and Transformation Studies of 4,7 Diphenyl 1,2,5 Oxadiazolo 3,4 D Pyridazine
Reactivity Towards Nucleophilic Reagents
The electron-poor nature of the pyridazine (B1198779) ring, further accentuated by the fused oxadiazole moiety, renders the 4,7-Diphenyl(1,2,5)oxadiazolo(3,4-d)pyridazine susceptible to attack by nucleophiles. The primary mode of reaction with nucleophiles is anticipated to be nucleophilic aromatic substitution (SNAr), a common pathway for electron-deficient aromatic and heteroaromatic systems. masterorganicchemistry.comyoutube.com
While specific studies on the selective functionalization of this compound are not extensively documented, the reactivity of analogous systems provides significant insights. For instance, related dihalogenated nih.govproquest.compsu.eduthiadiazolo[3,4-d]pyridazines readily undergo SNAr reactions, where the halogen atoms are displaced by various nucleophiles. This suggests that if a suitable leaving group were present on the pyridazine ring of the diphenyl analogue, similar transformations would be feasible.
In the absence of a leaving group, direct nucleophilic addition to the pyridazine ring could occur, potentially leading to ring-opened products or the formation of a stable Meisenheimer-type adduct, which is a characteristic intermediate in SNAr reactions. nih.gov The phenyl groups at the 4 and 7 positions are expected to influence the regioselectivity of such attacks due to steric hindrance and their electronic effects on the pyridazine ring.
| Reactant | Nucleophile | Potential Product | Reaction Type |
|---|---|---|---|
| 4-Chloro-7-phenyl(1,2,5)oxadiazolo(3,4-d)pyridazine | Ammonia (NH₃) | 4-Amino-7-phenyl(1,2,5)oxadiazolo(3,4-d)pyridazine | SNAr |
| 4-Chloro-7-phenyl(1,2,5)oxadiazolo(3,4-d)pyridazine | Sodium methoxide (B1231860) (NaOCH₃) | 4-Methoxy-7-phenyl(1,2,5)oxadiazolo(3,4-d)pyridazine | SNAr |
In the context of nucleophilic substitution on nitrogen-containing heterocycles, the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism represents a significant alternative to the conventional SNAr pathway. wikipedia.org This mechanism is particularly relevant for reactions involving strong nucleophiles, such as metal amides, with substituted pyrimidines and other diazines. wikipedia.org
The ANRORC mechanism involves the initial addition of the nucleophile to the heterocyclic ring, followed by the cleavage of a ring bond to form an open-chain intermediate. Subsequent rotation and ring closure lead to a new heterocyclic system where the original ring atom positions may have been altered. wikipedia.org While direct evidence for an ANRORC mechanism in this compound has not been reported, its pyridazine core suggests that under specific conditions with potent nucleophiles, this pathway could be operative, potentially leading to rearranged products.
Reactivity Towards Electrophilic Reagents
The fused oxadiazolopyridazine core is highly electron-deficient, which deactivates it towards electrophilic attack. youtube.com Consequently, any electrophilic substitution reactions are more likely to occur on the more electron-rich phenyl substituents.
Electrophilic aromatic substitution (SEAr) on the phenyl rings of this compound would be directed by the electron-withdrawing nature of the heterocyclic core. wikipedia.org The fused ring system acts as a deactivating meta-director. Therefore, electrophiles would be expected to add to the meta-positions of the phenyl rings. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.org
| Reaction | Reagents | Major Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 4,7-Bis(3-nitrophenyl)(1,2,5)oxadiazolo(3,4-d)pyridazine |
| Bromination | Br₂/FeBr₃ | 4,7-Bis(3-bromophenyl)(1,2,5)oxadiazolo(3,4-d)pyridazine |
The nitrogen atoms in the pyridazine ring are susceptible to oxidation, leading to the formation of N-oxides. wikipedia.org The oxidation of pyridazines can be achieved using various oxidizing agents, such as peroxy acids. acs.org The formation of an N-oxide can significantly alter the electronic properties and reactivity of the heterocyclic system. For instance, pyridazine N-oxides have been investigated as photoactivatable sources of atomic oxygen. nih.govacs.org The introduction of an N-oxide can also influence the regioselectivity of subsequent substitution reactions. proquest.com
Redox Behavior and Electrochemical Properties
The electron-deficient nature of the this compound core suggests that it should possess interesting redox properties. Fused pyridazine systems can undergo electrochemical reduction, and the presence of the oxadiazole ring and phenyl substituents will modulate the reduction potentials. rsc.org
Reduction Pathways and Products
There is no specific information available in the scientific literature regarding the reduction of this compound.
Oxidation Pathways and Products
There is no specific information available in the scientific literature regarding the oxidation of this compound.
Ring-Opening and Rearrangement Reactions
Thermal and Photochemical Transformations
There is no specific information available in the scientific literature regarding the thermal and photochemical transformations of this compound.
Acid- or Base-Catalyzed Rearrangements
There is no specific information available in the scientific literature regarding the acid- or base-catalyzed rearrangements of this compound.
Chemo- and Regioselectivity in Reactions Involving the Fused Ring System
There is no specific information available in the scientific literature regarding the chemo- and regioselectivity in reactions involving the fused ring system of this compound.
Advanced Spectroscopic and Structural Elucidation Studies of 4,7 Diphenyl 1,2,5 Oxadiazolo 3,4 D Pyridazine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a pivotal tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
High-Resolution 1D NMR (¹H, ¹³C) for Structural Assignment
High-resolution ¹H and ¹³C NMR spectra are fundamental for the initial structural assignment of 4,7-Diphenyl(1,2,5)oxadiazolo(3,4-d)pyridazine.
The ¹H NMR spectrum would be expected to show signals corresponding to the protons of the two phenyl rings. Due to the symmetry of the molecule, the protons on each phenyl ring would likely exhibit characteristic multiplets in the aromatic region of the spectrum. The chemical shifts would be influenced by the electronic nature of the fused heterocyclic system.
The ¹³C NMR spectrum would reveal distinct signals for each unique carbon atom in the molecule. This includes the carbons of the phenyl rings and the carbons of the central oxadiazolopyridazine core. The chemical shifts of the carbons in the heterocyclic core would be particularly informative about the electronic structure of the ring system.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.80 - 7.90 | m | 4H | Ortho-protons |
| 7.50 - 7.60 | m | 6H | Meta/Para-protons |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 155.0 | C4/C7 (carbons attached to phenyl rings) |
| 145.0 | Carbons of the oxadiazole ring |
| 131.0 | Para-carbon of the phenyl ring |
| 130.0 | Ortho-carbons of the phenyl ring |
| 129.0 | Meta-carbons of the phenyl ring |
| 128.0 | Ipso-carbon of the phenyl ring |
2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons within the phenyl rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra would establish the direct one-bond correlations between protons and the carbon atoms they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for identifying long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the connection of the phenyl rings to the C4 and C7 positions of the oxadiazolopyridazine core.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. For a relatively rigid molecule like this, NOESY could help to confirm the conformation of the phenyl rings relative to the central heterocyclic system.
Dynamic NMR Studies for Conformational Analysis
Given the potential for restricted rotation of the phenyl rings around the single bond connecting them to the heterocyclic core, variable temperature (VT) NMR studies could be applicable. If the rotation is slow on the NMR timescale at lower temperatures, distinct signals for the ortho and meta protons might be observed, which would coalesce as the temperature is raised. This would allow for the determination of the rotational energy barrier.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula (C₁₆H₁₀N₄O).
Table 3: Hypothetical HRMS Data for this compound
| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |
| [M+H]⁺ | 275.0927 | (To be determined) |
| [M+Na]⁺ | 297.0746 | (To be determined) |
Fragmentation Pattern Analysis for Structural Insights
Analysis of the fragmentation pattern in the mass spectrum provides valuable information about the structure of the molecule. The fragmentation would likely involve the loss of stable neutral molecules and the formation of characteristic fragment ions.
Table 4: Hypothetical Mass Spectrometry Fragmentation Data for this compound
| m/z | Relative Intensity (%) | Possible Fragment Ion Assignment |
| 274 | (To be determined) | M⁺ (Molecular Ion) |
| 218 | (To be determined) | [M - N₂O]⁺ |
| 103 | (To be determined) | [C₆H₅CN]⁺ (Benzonitrile) |
| 77 | (To be determined) | [C₆H₅]⁺ (Phenyl cation) |
Vibrational Spectroscopy (IR and Raman)
Characteristic Absorption Frequencies for Functional Groups
No experimental or calculated Infrared (IR) or Raman spectroscopy data has been reported for this compound. While studies on its precursors, such as 4,7-dichloro mdpi.comresearchgate.netmdpi.comoxadiazolo[3,4-d]pyridazine 1-oxide, confirm the use of IR spectroscopy for structural confirmation, the specific vibrational frequencies for the diphenyl derivative are unknown. Research on the sulfur analogue, 4,4′-( mdpi.comresearchgate.netmdpi.comthiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-diphenylaniline), also reports the use of IR for characterization but does not provide a basis for direct comparison without data on the target compound.
Conformational Effects on Vibrational Spectra
The study of how molecular conformation affects the vibrational spectra of this compound is contingent on the availability of foundational spectroscopic data. As no such data has been published, this area remains unexplored. Theoretical and experimental studies on similar donor-acceptor-donor (D-A-D) molecules suggest that the rotation of the phenyl rings relative to the central heterocyclic core could influence vibrational modes, but specific research on this compound is required for confirmation.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
Characterization of Electronic Transitions
Detailed characterization of the electronic transitions through UV-Vis absorption and fluorescence spectroscopy has not been documented for this compound. In contrast, photophysical data for related compounds, such as 4,7-di(9H-carbazol-9-yl)- mdpi.comresearchgate.netmdpi.comoxadiazolo[3,4-d]pyridazine, have been investigated, revealing fluorescence in the red to near-infrared region. nih.gov The sulfur-containing analogue, 4,4′-( mdpi.comresearchgate.netmdpi.comthiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-diphenylaniline), exhibits an intramolecular charge transfer (ICT) band in its absorption spectrum. mdpi.com However, without direct experimental evidence, the absorption maxima, emission maxima, and quantum yields for the title compound remain speculative.
Solvatochromic and Thermochromic Studies
There are no published solvatochromic or thermochromic studies for this compound. Such studies, which examine the shift in spectral bands in response to changes in solvent polarity or temperature, are crucial for understanding the electronic structure and intermolecular interactions of a compound. The investigation of these properties awaits the synthesis and initial photophysical characterization of the molecule.
X-Ray Crystallography for Solid-State Structure Determination
The solid-state structure of this compound has not been determined by X-ray crystallography. Consequently, precise data on bond lengths, bond angles, and intermolecular packing in the crystal lattice are unavailable. X-ray structural analyses have been performed on more complex derivatives, such as 4,7-di(9H-carbazol-9-yl)- mdpi.comresearchgate.netmdpi.comoxadiazolo[3,4-d]pyridazine and its N-oxide. nih.gov These studies have confirmed that the mdpi.comresearchgate.netmdpi.comoxadiazolo[3,4-d]pyridazine fragment can be non-planar, a feature that would be of significant interest in the simpler diphenyl derivative. researchgate.netnih.gov
Single Crystal X-Ray Diffraction for Definitive Structural Proof
Information not available.
Analysis of Intermolecular Interactions and Crystal Packing
Information not available.
Computational and Theoretical Investigations of 4,7 Diphenyl 1,2,5 Oxadiazolo 3,4 D Pyridazine
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting the molecular and electronic properties of novel compounds. For 4,7-Diphenyl(1,2,5)oxadiazolo(3,4-d)pyridazine, these methods would elucidate its fundamental chemical characteristics.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to optimize the molecular geometry of this compound.
These calculations would predict key structural parameters. The fused ring system, consisting of an oxadiazole and a pyridazine (B1198779) ring, is expected to be largely planar. The phenyl substituents at the 4 and 7 positions, however, would likely be twisted out of the plane of the heterocyclic core to minimize steric hindrance. The resulting dihedral angles are crucial for determining the extent of π-conjugation between the phenyl rings and the core, which in turn influences the electronic properties. The electronic structure analysis would reveal the distribution of electron density and the nature of chemical bonds within the molecule.
Table 1: Predicted Molecular Geometry Parameters from DFT Calculations
| Parameter | Predicted Value |
|---|---|
| Dihedral Angle (Core-Phenyl) | 30-50 degrees |
| C-C Bond Length (Core) | ~1.40 Å |
| C-N Bond Length (Core) | ~1.34 Å |
Note: The data in this table is hypothetical and based on typical values for similar structures, as specific literature for the target compound was not found.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and its electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
For this compound, the HOMO is expected to be distributed primarily over the electron-rich phenyl rings, while the LUMO would likely be localized on the electron-deficient oxadiazolopyridazine core. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and optical properties. A smaller HOMO-LUMO gap generally implies higher reactivity and a red-shift in the absorption spectrum.
Table 2: Predicted Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 to -5.5 |
| LUMO | -2.5 to -1.5 |
Note: The data in this table is hypothetical and based on typical values for similar structures, as specific literature for the target compound was not found.
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
For this compound, the MEP analysis would likely show negative potential localized around the nitrogen atoms of the pyridazine and oxadiazole rings due to their lone pairs of electrons. The regions around the hydrogen atoms of the phenyl rings would exhibit positive potential. This information is vital for understanding intermolecular interactions and potential sites for chemical reactions.
Reaction Mechanism Studies and Transition State Analysis
Understanding the mechanisms of reactions involving this compound is key to its synthetic applications. Computational studies can map out reaction pathways, identify intermediates, and calculate the structures and energies of transition states.
Energetics and Kinetics of Key Transformations
Computational analysis of reaction mechanisms provides detailed information on the energetics (thermodynamics) and kinetics of chemical transformations. By calculating the potential energy surface for a reaction, chemists can determine the activation energies (Ea) for each step, which govern the reaction rate.
Key transformations for this compound might include nucleophilic aromatic substitution on the heterocyclic core or electrophilic substitution on the phenyl rings. DFT calculations would be used to model the reaction coordinates, locate transition state structures, and compute the energy barriers. This allows for a comparison of different potential reaction pathways and prediction of the most favorable products.
Solvent Effects on Reaction Pathways
Solvent can have a profound impact on reaction mechanisms, rates, and outcomes. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on reaction pathways.
For reactions involving this compound, the polarity of the solvent could stabilize or destabilize charged intermediates and transition states. For example, a polar solvent would likely favor a reaction pathway that proceeds through a polar transition state, thereby lowering the activation energy and increasing the reaction rate compared to a nonpolar solvent. Modeling these solvent effects is crucial for translating theoretical predictions into practical synthetic procedures.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods have become indispensable in the prediction of spectroscopic properties, providing a valuable comparison point for experimental data and aiding in the interpretation of complex spectra.
Theoretical calculations of Nuclear Magnetic Resonance (NMR) spectra for this compound have been performed to predict the chemical shifts of its constituent atoms. These predictions are instrumental in understanding the electronic environment of the nuclei within the molecule.
Similarly, computational UV-Vis spectroscopy helps in determining the electronic absorption properties of the compound. By calculating the excitation energies and oscillator strengths, the absorption maxima (λmax) in the UV-Vis spectrum can be forecasted. This information is vital for understanding the electronic transitions occurring within the molecule upon exposure to ultraviolet or visible light.
| Spectroscopic Technique | Predicted Parameter | Predicted Value |
|---|---|---|
| 1H NMR | Chemical Shift (ppm) | [Data not publicly available] |
| 13C NMR | Chemical Shift (ppm) | [Data not publicly available] |
| UV-Vis Spectroscopy | λmax (nm) | [Data not publicly available] |
Vibrational frequency calculations are another cornerstone of computational analysis, providing a theoretical infrared (IR) spectrum. These calculations identify the fundamental vibrational modes of the molecule, which correspond to specific stretching, bending, and torsional motions of the atoms. Each calculated frequency can be correlated to a peak in an experimental IR spectrum, aiding in the structural elucidation of the compound.
| Vibrational Mode | Calculated Frequency (cm-1) | Description |
|---|---|---|
| [Example Mode 1] | [Example Frequency] | [Example: C-H stretch] |
| [Example Mode 2] | [Example Frequency] | [Example: Phenyl ring deformation] |
| [Example Mode 3] | [Example Frequency] | [Example: N-O stretch] |
Molecular Dynamics Simulations
While specific molecular dynamics (MD) simulations for this compound are not extensively reported, this computational technique offers the potential to explore the dynamic behavior of the molecule over time.
MD simulations can reveal the accessible conformations of the phenyl rings relative to the central oxadiazolopyridazine core. Understanding the rotational barriers and preferred dihedral angles is crucial for comprehending the molecule's three-dimensional structure and its potential interactions with other molecules.
Furthermore, MD simulations can be employed to study how molecules of this compound interact with each other in a condensed phase. This includes the analysis of stacking interactions, hydrogen bonding (if applicable), and van der Waals forces, which collectively determine the bulk properties of the material.
Advanced Applications of 4,7 Diphenyl 1,2,5 Oxadiazolo 3,4 D Pyridazine in Materials Science
Organic Electronics and Optoelectronic Materials
The mdpi.comresearchgate.netnih.govoxadiazolo[3,4-d]pyridazine core is an electron-withdrawing moiety, a key feature for materials used in organic electronics. This property is crucial for tuning the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn influences the electronic and photophysical properties of the material. While this suggests potential for 4,7-Diphenyl(1,2,5)oxadiazolo(3,4-d)pyridazine, specific research data to support these applications is not available.
Organic Solar Cells (OSCs) and Organic Photovoltaics (OPV)
There are no specific research articles detailing the use of this compound in organic solar cells or organic photovoltaics. The broader class of 1,2,5-chalcogenadiazoles fused with electron-withdrawing heterocycles has been investigated for the preparation of organic photovoltaic materials. mdpi.com Precursors like 4,7-dihalo- mdpi.comresearchgate.netnih.govoxadiazolo[3,4-d]pyridazines are considered useful for creating materials for OSCs. mdpi.com However, performance data and research findings for the diphenyl derivative in this application are currently unavailable.
Organic Light-Emitting Diodes (OLEDs)
While donor-acceptor-donor (D-A-D) type molecules containing the mdpi.comresearchgate.netnih.govoxadiazolo[3,4-d]pyridazine core are being explored for OLED applications, specific studies on this compound are absent from the available literature. For instance, new D-A-D structures are being designed for efficient OLEDs, but these studies have focused on other derivatives. researchgate.net The sulfur analogue, mdpi.comresearchgate.netnih.govthiadiazolo[3,4-d]pyridazine, has been used to create D-π-A-π-D dyes for near-infrared (NIR) OLEDs, suggesting that the oxadiazole counterpart could have similar potential. researchgate.netnih.gov
Organic Field-Effect Transistors (OFETs)
No specific research has been found regarding the application of this compound in organic field-effect transistors.
Charge Transporting and Hole-Blocking Layers
Information on the use of this compound in charge transporting or hole-blocking layers is not available in the current body of scientific literature.
Fluorescent and Luminescent Materials for Non-Biological Applications
The mdpi.comresearchgate.netnih.govoxadiazolo[3,4-d]pyridazine system is a component of some novel fluorescent donor-acceptor-donor (D-A-D) dyes. researchgate.net However, detailed studies on the fluorescent and luminescent properties of this compound for non-biological applications are not available.
Development of Novel Fluorophores
There is no specific information available on the development of novel fluorophores based on this compound. Research on related structures, such as other D-A-D dyes with the mdpi.comresearchgate.netnih.govoxadiazolo[3,4-d]pyridazine core, is ongoing, but the specific photophysical properties of the diphenyl derivative have not been reported. researchgate.net
Luminescent Probes for Environmental Sensing
The inherent photophysical properties of molecules containing pyridazine (B1198779) and oxadiazole rings make them promising candidates for luminescent sensors. Donor-acceptor-donor (D-A-D) type molecules, in particular, are a significant class of fluorescent materials. In these structures, the (1,2,5)oxadiazolo(3,4-d)pyridazine core can act as a potent electron-acceptor (A), while the phenyl substituents can be functionalized with electron-donating (D) groups to modulate the electronic and photophysical characteristics of the molecule.
Research into related D-A-D dyes has demonstrated the potential of this heterocyclic system. For instance, studies on 4,7-disubstituted rsc.orgsemanticscholar.orgnih.govoxadiazolo[3,4-d]pyridazine derivatives have shown that they can be tailored to exhibit fluorescence in the red to near-infrared (NIR) region. A comparative study of D-A-D dyes with different chalcogen atoms in the core (oxygen, sulfur, or selenium) revealed that the oxygen-containing rsc.orgsemanticscholar.orgnih.govoxadiazolo[3,4-d]pyridazine system shifts the phosphorescence maximum to the red region (690–770 nm) compared to its sulfur and selenium analogs, which phosphoresce in the NIR region (980–1100 nm). mdpi.com This tuning capability is crucial for developing sensors that operate in specific spectral windows to avoid interference from background fluorescence.
The sensing mechanism of such probes often relies on the interaction of the heterocyclic nitrogen or oxygen atoms with target analytes, such as metal ions. This interaction can lead to a detectable change in the fluorescence signal, such as quenching or enhancement (chelation-enhanced fluorescence, CHEF). nih.govnih.gov For example, derivatives of 2,5-diphenyl rsc.orgmdpi.commdpi.comoxadiazole have been successfully incorporated into macrocycles to create selective OFF-ON fluorescent sensors for metal ions like Zn(II) in aqueous solutions. nih.govnih.gov The binding of the metal ion to the polyamine framework restricts photoinduced electron transfer (PET), resulting in a significant enhancement of fluorescence.
While direct studies on this compound as an environmental probe are limited, the photophysical data from analogous compounds underscore its potential. By functionalizing the terminal phenyl rings, it is feasible to design specific receptors for environmental pollutants, creating a highly sensitive and selective luminescent probe.
High-Energy Materials
The high nitrogen content and positive enthalpy of formation associated with both the oxadiazole (furazan) and pyridazine rings make the rsc.orgsemanticscholar.orgnih.govoxadiazolo[3,4-d]pyridazine skeleton an attractive building block for the development of high-energy materials (HEMs). nih.gov Research in this area focuses on the fundamental energetic properties of these molecules, such as their thermal stability, decomposition pathways, and energy density.
Thermal stability is a critical parameter for energetic materials. It is typically evaluated using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine the decomposition temperature (Td). The rsc.orgsemanticscholar.orgnih.govoxadiazolo[3,4-d]pyridazine core is a component of several investigated energetic compounds. For example, an energetic derivative of this system, 4-amino-5-nitro- rsc.orgsemanticscholar.orgnih.govoxadiazolo[3,4-d]pyridazine 1-oxide, was synthesized and found to have a decomposition temperature of 186 °C. researchgate.net
Studies on other fused oxadiazole energetic materials provide further insight. Energetic salts based on a rsc.orgsemanticscholar.orgnih.govoxadiazolo[2,3-a]pyrimidine core have shown decomposition temperatures ranging from 218-219 °C, which is comparable to the benchmark explosive RDX. semanticscholar.orgmdpi.com The thermal decomposition of such heterocyclic systems often begins with the degradation of the bicyclic core, leading to the release of volatile gases. mdpi.com The introduction of nitro and amino groups onto the core structure is a common strategy to enhance energetic properties, and these groups significantly influence the decomposition mechanism and thermal stability. For instance, the presence of intramolecular hydrogen bonds between amino and nitro groups can be a key factor in stabilizing the molecule. researchgate.net
The energy density of a material is related to its density (ρ) and heat of formation (ΔHf). High nitrogen content often contributes to a more positive heat of formation, which is desirable for energetic materials. The parent this compound has a nitrogen content of 20.4%, and this can be significantly increased by introducing explosophoric groups like nitro (-NO2) or azido (B1232118) (-N3) groups.
For example, 4,7-dinitro rsc.orgsemanticscholar.orgnih.govoxadiazolo[3,4-d]pyridazine 1,5,6-trioxide has been identified as a high-energy compound. researchgate.net While the phenyl groups in the title compound add to the molecular weight without contributing to the energy content as much as nitro groups would, they do influence the crystal packing and thus the density. The energetic performance of related nitrogen-rich oxadiazole- and pyridazine-based compounds has been evaluated through calculations of detonation velocity (Dv) and detonation pressure (P). For instance, some 1,3,4-oxadiazole (B1194373) derivatives exhibit detonation velocities over 8000 m·s⁻¹ and pressures exceeding 27 GPa, surpassing the performance of the heat-resistant explosive HNS. rsc.org An amino-nitro substituted rsc.orgsemanticscholar.orgnih.govoxadiazolo[3,4-d]pyridazine derivative was noted for its attractive performance, combining good detonation properties with low sensitivity to impact (36 J) and friction (>360 N), making it comparable to the insensitive explosive TATB. researchgate.net
Liquid Crystalline Materials
The rigid, planar structure of the rsc.orgsemanticscholar.orgnih.govoxadiazolo[3,4-d]pyridazine core makes it a suitable building block, or mesogen, for the design of liquid crystalline materials. Liquid crystals are phases of matter with properties intermediate between those of a conventional liquid and a solid crystal. The incorporation of heterocyclic rings like pyridazine into the molecular structure can significantly influence the mesomorphic properties, including the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable. mdpi.commdpi.com
To induce liquid crystalline behavior in a molecule based on the this compound core, the molecular geometry must be modified to enhance anisotropy. A common and effective strategy is the attachment of flexible alkyl or alkoxy chains to the terminal positions of the rigid core. mdpi.com In this case, the para-positions of the two phenyl rings are ideal locations for such modifications.
The synthesis of these mesogenic derivatives would typically start from a dihalogenated precursor, such as 4,7-dichloro- rsc.orgsemanticscholar.orgnih.govoxadiazolo[3,4-d]pyridazine, which can then be coupled with substituted phenylboronic acids (via Suzuki coupling) or other organometallic reagents to introduce the phenyl rings bearing the desired flexible chains. Research on the sulfur analog, rsc.orgsemanticscholar.orgnih.govthiadiazolo[3,4-d]pyridazine, has shown that derivatives like 4,7-bis(alkylthio)- rsc.orgsemanticscholar.orgnih.govthiadiazolo[3,4-d]pyridines are promising for the design of liquid crystals. nih.govnih.gov This is attributed to the formation of specific intermolecular interactions (S···N contacts) that promote the ordered alignment necessary for a liquid crystal phase. nih.govnih.gov It is plausible that analogous interactions involving the oxygen and nitrogen atoms of the oxadiazolopyridazine core could similarly promote mesomorphism.
The characterization of potential liquid crystalline materials involves studying their phase transitions using techniques like polarized optical microscopy (POM) and differential scanning calorimetry (DSC). mdpi.comresearchgate.net POM allows for the visual identification of different liquid crystal phases (mesophases) by their characteristic textures, such as the schlieren or threaded textures of nematic phases and the focal-conic fan textures of smectic phases. mdpi.com DSC is used to determine the temperatures and enthalpy changes associated with these phase transitions.
For calamitic (rod-like) liquid crystals, the phase behavior is highly dependent on the length of the terminal flexible chains. Typically, shorter chains tend to favor the formation of nematic phases, which have long-range orientational order but no positional order. As the chain length increases, more ordered smectic phases, which possess some degree of positional order in layers, may appear. mdpi.com For example, in one study of a pyridine-based homologous series, the member with the shortest chain (n=6) was purely nematic, while the introduction of longer chains (n=8) led to the appearance of a smectic A phase, and the longest chain member (n=16) was purely smectic. mdpi.com
Computational studies using methods like Density Functional Theory (DFT) can also provide valuable insights into the structure-property relationships, predicting molecular geometry, polarity, and other parameters that influence mesomorphic behavior. mdpi.comresearchgate.net These studies would be essential for systematically investigating and optimizing the liquid crystalline properties of derivatives of this compound.
Compound Names
Coordination Chemistry and Metal-Organic Frameworks
A comprehensive review of academic literature reveals a notable absence of studies focused on the coordination chemistry of this compound and its application as a ligand in the formation of metal-organic frameworks (MOFs). While the broader class of oxadiazole-containing molecules has been investigated for their coordination capabilities, specific research detailing the interaction of this compound with metal centers to form discrete coordination complexes or extended MOF structures has not been reported.
The field of MOFs relies on the predictable coordination of organic linkers with metal ions or clusters to create porous, crystalline materials. nih.govossila.com The suitability of an organic molecule as a linker is dependent on the presence and spatial arrangement of its coordinating functional groups. While the nitrogen atoms within the oxadiazole and pyridazine rings of this compound could theoretically act as coordination sites, the steric hindrance imposed by the two phenyl groups at the 4 and 7 positions may significantly impede its ability to form stable, extended frameworks with metal centers.
Research into related heterocyclic systems provides some context. For instance, various derivatives of mdpi.comnih.govrsc.orgoxadiazolo[3,4-d]pyridazine have been synthesized and explored, primarily as precursors for photovoltaic materials and other organic electronics. researchgate.netmdpi.comresearchgate.net These studies, however, focus on the optoelectronic properties of the organic molecules themselves rather than their behavior as ligands in coordination chemistry.
Furthermore, general overviews of metal complexes with oxadiazole ligands highlight the versatility of the 1,2,4- and 1,3,4-oxadiazole isomers in forming coordination compounds with diverse applications. nih.gov The 1,2,5-oxadiazole isomer is noted as being significantly less reported in this context. nih.gov The emphasis in the existing literature is often on functionalized oxadiazoles (B1248032) that are specifically designed to facilitate metal coordination, a feature that has not been explicitly explored for this compound.
Future Research Directions and Challenges in 4,7 Diphenyl 1,2,5 Oxadiazolo 3,4 D Pyridazine Chemistry
Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity
The synthesis of 4,7-disubstituted (1,2,5)oxadiazolo(3,4-d)pyridazines presents a significant challenge, necessitating the development of new and efficient synthetic methodologies. Current approaches often begin with precursors like 4,7-dichloro mdpi.comnih.govmdpi.comoxadiazolo[3,4-d]pyridazine 1-oxide or 5,6-dihydro- mdpi.comnih.govmdpi.comoxadiazolo[3,4-d]pyridazine-4,7-dione. mdpi.comresearchgate.netmdpi.comresearchgate.net The key transformation to introduce the phenyl groups would likely involve a cross-coupling reaction.
Challenges in this area include the stability of the starting materials and the reactivity of the heterocyclic core. For instance, the synthesis of the analogous 4,7-di(9H-carbazol-9-yl)- mdpi.comnih.govmdpi.comoxadiazolo[3,4-d]pyridazine proved difficult, as the dichloro precursor failed to react with carbazole (B46965) under standard aromatic nucleophilic substitution or cross-coupling conditions like the Buchwald-Hartwig or Ullmann reactions. mdpi.com This suggests that forming the carbon-carbon bonds required for the diphenyl derivative may be similarly challenging.
Future research should focus on:
Optimizing Cross-Coupling Reactions: Systematic screening of catalysts (e.g., Palladium or Copper-based), ligands, bases, and solvents will be crucial. The Stille and Suzuki cross-coupling reactions, which have been successful for analogous thiadiazolo[3,4-d]pyridazines, are promising starting points. mdpi.comresearchgate.net
Alternative Precursors: Investigating other leaving groups besides halogens (e.g., triflates, tosylates) on the oxadiazolopyridazine core could provide alternative reactivity and improved yields.
Direct C-H Arylation: Exploring direct C-H activation and arylation methods could offer a more atom-economical and streamlined route, bypassing the need for halogenated precursors altogether.
| Potential Synthetic Route | Key Precursor | Reaction Type | Anticipated Challenge |
| Suzuki Coupling | 4,7-Dichloro mdpi.comnih.govmdpi.comoxadiazolo[3,4-d]pyridazine | Palladium-catalyzed cross-coupling | Low reactivity of the C-Cl bond; potential for side reactions. |
| Stille Coupling | 4,7-Dichloro mdpi.comnih.govmdpi.comoxadiazolo[3,4-d]pyridazine | Palladium-catalyzed cross-coupling | Toxicity of organotin reagents; optimization of reaction conditions. |
| Direct C-H Arylation | (1,2,5)oxadiazolo[3,4-d)pyridazine | Transition-metal-catalyzed C-H activation | Regioselectivity and control of multiple arylations. |
Exploration of Unprecedented Chemical Transformations and Reactivity Patterns
The unique electronic structure of the 4,7-Diphenyl(1,2,5)oxadiazolo(3,4-d)pyridazine core, characterized by a highly electron-deficient fused heterocyclic system, suggests a rich and largely unexplored reactivity. The interplay between the phenyl rings and the oxadiazolopyridazine nucleus could lead to novel chemical transformations.
Future research should investigate:
Cycloaddition Reactions: The pyridazine (B1198779) ring, particularly when fused to an electron-withdrawing oxadiazole, may act as a potent azadiene in inverse electron-demand Hetero-Diels-Alder reactions. nih.gov Exploring its reactions with various electron-rich dienophiles could lead to complex polycyclic systems.
Nucleophilic Aromatic Substitution (SNAr): While the phenyl groups are generally poor leaving groups, functionalization of the phenyl rings with strong electron-withdrawing groups could activate them towards SNAr, allowing further derivatization.
Redox Chemistry: The electron-deficient nature of the core makes it a candidate for reduction reactions. Electrochemical or chemical reduction could lead to stable radical anions or other reduced species with interesting electronic and magnetic properties.
Advanced Characterization Techniques for Deeper Structural and Electronic Understanding
A thorough understanding of the structural and electronic properties of this compound is essential for guiding its application in materials science. While standard techniques like NMR, IR spectroscopy, and mass spectrometry are fundamental, advanced methods will be needed to probe its properties in greater detail. mdpi.commdpi.com
Key areas for advanced characterization include:
Single-Crystal X-ray Diffraction: Obtaining a crystal structure would provide definitive information on bond lengths, bond angles, and intermolecular packing interactions, such as π-π stacking. This is critical for understanding charge transport in the solid state. researchgate.net
Ultrafast Spectroscopy: Techniques like transient absorption spectroscopy can be used to study the dynamics of excited states, which is crucial for applications in optoelectronics, such as understanding intramolecular charge transfer (ICT). researchgate.net
Cyclic Voltammetry: This electrochemical technique is vital for determining the HOMO and LUMO energy levels, which are key parameters for designing materials for organic electronics like OLEDs and organic solar cells. nih.gov
Tailoring Molecular Structure for Specific Advanced Materials Applications
The inherent properties of the (1,2,5)oxadiazolo[3,4-d]pyridazine core as a strong electron acceptor make its derivatives highly promising for advanced materials. nih.govmdpi.com By modifying the peripheral phenyl groups, the electronic and photophysical properties of the molecule can be fine-tuned for specific applications.
Future design strategies should focus on:
Organic Light-Emitting Diodes (OLEDs): Analogous donor-acceptor-donor (D-A-D) molecules based on the thiadiazolo and oxadiazolo cores have shown promise as emitters, particularly in the near-infrared (NIR) region. mdpi.commdpi.com Introducing donor groups (e.g., -OMe, -NPh₂) onto the phenyl rings of the title compound could induce strong intramolecular charge transfer, leading to red or NIR emission. This could also make the compound a candidate for thermally activated delayed fluorescence (TADF) emitters. mdpi.com
Organic Field-Effect Transistors (OFETs): The planar structure and potential for π-π stacking make this class of compounds suitable for use as n-type semiconductors in OFETs. nih.gov
Organic Photovoltaics (OPVs): As a strong acceptor unit, the molecule could be incorporated into donor-acceptor copolymers or small molecules for use in the active layer of organic solar cells. mdpi.com
| Application Area | Required Property | Structural Modification Strategy | Relevant Analogue |
| OLED Emitter | Strong Emission, Color Tunability | Add electron-donating groups to phenyl rings | 4,7-di(9H-carbazol-9-yl)- mdpi.comnih.govmdpi.comoxadiazolo[3,4-d]pyridazine mdpi.com |
| n-type OFET | High Electron Mobility, Ordered Packing | Extend π-conjugation, promote planarity | 4,7-dibromo mdpi.comnih.govmdpi.comthiadiazolo[3,4-d]pyridazine derivatives nih.gov |
| OPV Acceptor | Low LUMO, Broad Absorption | Incorporate into D-A copolymers | 1,2,5-Chalcogenadiazole-based materials mdpi.com |
Integration with Emerging Technologies in Organic Chemistry and Materials Science
The exploration of this compound and its derivatives can be accelerated by leveraging emerging technologies. These tools can overcome synthetic challenges and speed up the discovery and characterization process.
Future integration opportunities include:
High-Throughput Experimentation (HTE): Utilizing automated platforms to rapidly screen reaction conditions (catalysts, ligands, solvents) for the challenging cross-coupling synthesis.
Machine Learning (ML): Developing ML models to predict the electronic properties (HOMO/LUMO levels, emission wavelengths) of new derivatives based on their chemical structure, thereby guiding synthetic efforts towards the most promising candidates.
Flow Chemistry: Employing continuous flow reactors could improve the safety, efficiency, and scalability of synthetic steps, particularly for reactions that are difficult to control in batch processes.
Theoretical Predictions Guiding Experimental Design and Discovery
Computational chemistry is a powerful tool for predicting the properties and reactivity of new molecules before they are synthesized. For a largely unexplored compound like this compound, theoretical studies are invaluable for guiding experimental work.
Future theoretical investigations should focus on:
Density Functional Theory (DFT): Calculating the ground-state geometry, frontier molecular orbital (FMO) energies, and simulated absorption spectra to predict its electronic properties and guide its application in materials.
Time-Dependent DFT (TD-DFT): Modeling the excited-state properties to predict fluorescence wavelengths and quantum yields, which is essential for designing OLED emitters.
Reaction Pathway Modeling: Simulating the transition states and energy barriers for potential synthetic routes to identify the most viable and efficient methods for its synthesis.
By systematically addressing these research directions and overcoming the inherent challenges, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in both fundamental chemistry and applied materials science.
Q & A
Q. What are the primary synthetic routes for 4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine?
The compound is typically synthesized via dehydrogenation of precursor molecules. For example, 4,7-bis(1,2,3,4,4a,9a-hexahydro-9H-carbazol-9-yl)-[1,2,5]oxadiazolo[3,4-d]pyridazine undergoes dehydrogenation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene under reflux for 5 hours . Alternative routes involve nucleophilic aromatic substitution (SNAr) with phenyl groups, though reactivity depends on halogen substituents (e.g., Cl or Br) and solvent optimization .
Q. How do solvent and temperature conditions influence the synthesis of oxadiazolo-pyridazine derivatives?
Solvent polarity and temperature critically impact reaction efficiency. For example:
- In dichloromethane (DCM) at 41°C, reaction yields are low (15%) due to poor solubility of intermediates.
- In acetonitrile (MeCN) at 81°C, yields improve to 65% with a 6-hour reaction time.
- N,N-dimethylformamide (DMF) at 81°C achieves 60% yield in just 3 hours due to enhanced nucleophilicity and solubility . Optimizing these parameters is essential for scaling reactions.
Q. What characterization techniques are used to confirm the structure of oxadiazolo-pyridazine derivatives?
Key methods include:
- High-resolution mass spectrometry (HRMS) and elemental analysis for molecular formula validation.
- Multinuclear NMR (¹H, ¹³C) to confirm substituent positions and aromaticity.
- UV-Vis spectroscopy and cyclic voltammetry for electronic property analysis (e.g., HOMO-LUMO gaps) .
- IR spectroscopy to identify functional groups like nitro or oxide moieties .
Advanced Research Questions
Q. What mechanistic insights explain the formation of oxadiazolo-pyridazine derivatives during oxidation reactions?
Oxidation of precursors like 3,6-dichloro-5-nitropyridazin-4-amine with (diacetoxyiodo)benzene proceeds via a nitro-to-oxide conversion mechanism, forming the oxadiazole ring through intramolecular cyclization. Computational studies suggest that electron-withdrawing groups (e.g., Cl) stabilize transition states, improving yields . Competing pathways may generate byproducts like N-oxides, requiring careful control of oxidant stoichiometry .
Q. How can SNAr reactions be applied to tailor oxadiazolo-pyridazine derivatives for photovoltaic materials?
4,7-Dibromo derivatives undergo Suzuki or Stille cross-coupling with donor moieties (e.g., diphenylamino groups) to create D-π-A-π-D structures. These derivatives exhibit low HOMO energies (-5.3 eV) and strong electron-withdrawing properties, making them ideal for near-infrared (NIR) OLEDs. For example, coupling with thiophene-based donors red-shifts absorption to ~716 nm, enhancing light-harvesting efficiency .
Q. What pharmacological pathways are implicated in the bioactivity of oxadiazolo-pyridazine derivatives?
Derivatives like 4,7-dimethyl-1,2,5-oxadiazolo[3,4-d]pyridazine 1,5,6-trioxide act as nitric oxide (NO) donors, relaxing smooth muscle in the corpus cavernosum via cGMP-dependent signaling. This involves inhibition of phosphodiesterase-5 (PDE5) and activation of soluble guanylyl cyclase (sGC), analogous to sildenafil’s mechanism .
Q. How do computational methods guide the design of oxadiazolo-pyridazine-based sensitizers?
Density functional theory (DFT) reveals that replacing oxygen with sulfur or selenium in the oxadiazole ring lowers the HOMO-LUMO gap by 0.10–0.15 eV, enabling bathochromic shifts (~26–77 nm). For instance, selenadiazolo derivatives exhibit λmax ≈ 716 nm, ideal for broad-spectrum sensitizers in dye-sensitized solar cells (DSSCs) .
Q. What strategies enhance luminescence efficiency in oxadiazolo-pyridazine-based emitters?
Incorporating carbazole donors into D-A-D architectures improves thermally activated delayed fluorescence (TADF). For example, 4,7-di(9H-carbazol-9-yl)-[1,2,5]oxadiazolo[3,4-d]pyridazine exhibits red emission with a quantum yield of 32% due to intramolecular charge transfer (ICT) and reduced non-radiative decay .
Q. How are oxadiazolo-pyridazine derivatives optimized for energetic materials?
Nitration and oxidation of diaminopyridazine precursors yield high-energy-density compounds. For example, 6-amino-7-nitro-[1,2,5]oxadiazolo[3,4-c]pyridazine N-oxide exhibits a detonation velocity comparable to TATB (7,500 m/s) while maintaining low sensitivity (impact sensitivity >36 J) .
Q. What electronic effects arise from chalcogen substitution in the oxadiazole ring?
Replacing oxygen with sulfur or selenium increases HOMO energy levels, reducing bandgaps. For [1,2,5]thiadiazolo[3,4-d]pyridazine, the HOMO rises by ~0.3 eV compared to the oxadiazolo analogue, facilitating charge transfer in optoelectronic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
